molecular formula C18H15BrCl2O4 B14867541 (Z)-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl benzoate

(Z)-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl benzoate

Cat. No.: B14867541
M. Wt: 446.1 g/mol
InChI Key: QIPVIAGUQMEWRE-FZKQIMNGSA-N
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Description

. This compound is characterized by its unique structure, which includes a bromomethyl group and a dichlorophenyl group attached to a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-BBD involves several steps, starting with the preparation of the dioxolane ring. The reaction typically involves the use of bromomethyl and dichlorophenyl precursors under controlled conditions to ensure the formation of the desired cis isomer. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of cis-BBD is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

cis-BBD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-BBD has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-BBD involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The bromomethyl and dichlorophenyl groups play a crucial role in its antifungal activity by targeting specific molecular pathways involved in fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of cis-BBD

cis-BBD is unique due to its specific structure, which includes a bromomethyl group and a dichlorophenyl group attached to a dioxolane ring. This unique structure imparts specific chemical properties and biological activities, making it valuable in antifungal research and other scientific applications .

Properties

Molecular Formula

C18H15BrCl2O4

Molecular Weight

446.1 g/mol

IUPAC Name

[(2S,4S)-2-(bromomethyl)-2-(2,6-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(16-14(20)7-4-8-15(16)21)24-10-13(25-18)9-23-17(22)12-5-2-1-3-6-12/h1-8,13H,9-11H2/t13-,18-/m1/s1

InChI Key

QIPVIAGUQMEWRE-FZKQIMNGSA-N

Isomeric SMILES

C1[C@H](O[C@](O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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